molecular formula C8H11FN2O2 B13008647 tert-Butyl 4-fluoro-1H-pyrazole-1-carboxylate

tert-Butyl 4-fluoro-1H-pyrazole-1-carboxylate

Cat. No.: B13008647
M. Wt: 186.18 g/mol
InChI Key: NFGBAPKJNSATOM-UHFFFAOYSA-N
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Description

tert-Butyl 4-fluoro-1H-pyrazole-1-carboxylate is a fluorinated pyrazole derivative of high interest in medicinal chemistry and pharmaceutical research. It serves as a versatile chemical building block, or synthetic intermediate, for the preparation of more complex molecules . The presence of the fluorine atom and the Boc-protected pyrazole ring makes it a valuable scaffold for constructing potential bioactive compounds. Pyrazole derivatives are a pharmacologically significant class of compounds, found in a diverse range of therapeutic agents, including anti-inflammatories, antipsychotics, and antidepressants . The specific structural features of this compound make it particularly useful for exploring structure-activity relationships in drug discovery. Similar tert-butyl pyrazole carboxylate derivatives are frequently employed in the synthesis of molecules with central nervous system (CNS) activity, such as potential antianxiety and antidepressant agents . The compound is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C8H11FN2O2

Molecular Weight

186.18 g/mol

IUPAC Name

tert-butyl 4-fluoropyrazole-1-carboxylate

InChI

InChI=1S/C8H11FN2O2/c1-8(2,3)13-7(12)11-5-6(9)4-10-11/h4-5H,1-3H3

InChI Key

NFGBAPKJNSATOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C=N1)F

Origin of Product

United States

Preparation Methods

Reaction Conditions and Procedure

  • Reagents : Di-tert-butyl dicarbonate and 1H-pyrazole-4-carbaldehyde.
  • Solvent : Acetonitrile (MeCN).
  • Temperature : Room temperature (~25 °C).
  • Time : 18 hours stirring.
  • Workup : Concentration under reduced pressure, aqueous extraction with ethyl acetate, acid wash (0.5 M HCl), brine wash, drying, and concentration.
  • Yield : High, approximately 98%.

Reaction Summary Table

Parameter Details
Starting materials 1H-pyrazole-4-carbaldehyde (20.81 mmol)
Protecting agent Di-tert-butyl dicarbonate (20.81 mmol)
Solvent Acetonitrile (21 mL)
Temperature 25 °C
Reaction time 18 hours
Workup Extraction with EtOAc, acid and brine wash
Yield 98%
Product state Pale yellow solid

This method is well-documented and provides a reliable route to the tert-butyl protected pyrazole aldehyde intermediate, which is crucial for subsequent fluorination steps.

Fluorination Strategies for Pyrazole Derivatives

Direct fluorination at the 4-position of pyrazole rings can be challenging due to regioselectivity and reactivity issues. Common approaches include:

Electrophilic Fluorination

  • Using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
  • Typically performed on pyrazole derivatives bearing electron-withdrawing groups to direct fluorination.
  • Reaction conditions often involve mild heating or room temperature in polar aprotic solvents (e.g., acetonitrile, dichloromethane).

Nucleophilic Substitution on Halogenated Precursors

  • Starting from 4-halopyrazole derivatives (e.g., 4-chloro or 4-bromo pyrazoles).
  • Fluoride sources such as potassium fluoride (KF) or cesium fluoride (CsF) in polar solvents.
  • Elevated temperatures may be required to facilitate substitution.

Fluorination via Diazonium Salt Intermediates

  • Conversion of amino-pyrazole derivatives to diazonium salts followed by fluorination.
  • This method is less common due to instability of intermediates.

Proposed Preparation Method for tert-Butyl 4-fluoro-1H-pyrazole-1-carboxylate

Based on the above, a plausible synthetic route is:

Research Findings and Optimization Notes

  • The high yield (98%) of the tert-butyl 4-formyl-1H-pyrazole-1-carboxylate intermediate indicates a robust starting point for fluorination.
  • Fluorination yields and regioselectivity depend heavily on the choice of fluorinating agent, solvent, temperature, and substrate electronic properties.
  • Transition metal catalysts (e.g., Cu(OTf)2) have been reported to improve yields in related pyrazole fluorination reactions, though their use must be optimized for this specific substrate.
  • Solvent choice impacts yield: acetonitrile and toluene are preferred over THF or dioxane for similar pyrazole functionalizations.
  • Reaction times vary from a few hours to overnight depending on conditions and reagents.

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Notes
Protection of pyrazole aldehyde Di-tert-butyl dicarbonate, MeCN, 25 °C, 18 h 98 High yield, mild conditions
Electrophilic fluorination NFSI or Selectfluor, MeCN or DCM, RT to 60 °C Moderate to high (variable) Requires optimization for regioselectivity
Nucleophilic fluorination 4-halopyrazole intermediate, KF or CsF, polar solvent, heat Moderate to high Depends on halogen leaving group and conditions
Catalytic fluorination Cu(OTf)2 catalyst, toluene, 60 °C ~60 Catalyst improves yield, solvent critical

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-fluoro-1H-pyrazole-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols. Conditions typically involve the use of a base and an organic solvent.

    Coupling Reactions: Reagents such as boronic acids and palladium catalysts are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

tert-Butyl 4-fluoro-1H-pyrazole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-fluoro-1H-pyrazole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific context of its use .

Comparison with Similar Compounds

Structural and Substituent Effects

The following table compares tert-Butyl 4-fluoro-1H-pyrazole-1-carboxylate with structurally analogous derivatives:

Compound Name CAS Number Substituent Similarity Score Key Properties
This compound Not provided -F Reference High metabolic stability; moderate polarity
tert-Butyl 4-cyano-1H-pyrazole-1-carboxylate 1934420-54-8 -CN 0.86 Strong electron-withdrawing; enhances reactivity
tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate 1150270-23-0 -Br 0.77–0.83 Steric bulk; potential for cross-coupling
tert-Butyl 4-methyl-1H-pyrazole-1-carboxylate 121669-69-0 -CH₃ N/A Electron-donating; increased lipophilicity
tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate 121669-70-3 -I 0.75 Heavy atom; useful in crystallography

Key Observations :

  • Electron Effects: Fluorine and cyano groups are electron-withdrawing, but the cyano derivative (similarity 0.86) may exhibit faster nucleophilic substitution due to stronger polarization .
  • Lipophilicity : The methyl derivative (CAS 121669-69-0) has higher lipophilicity (logP ~1.8 vs. ~1.2 for the fluoro compound), impacting solubility and membrane permeability .

Spectroscopic and Crystallographic Data

  • NMR Spectroscopy: The fluoro compound’s ¹H NMR shows coupling with fluorine (e.g., J = 6.9–9.1 Hz for adjacent protons), absent in methyl or cyano analogs . ¹³C NMR for the cyano derivative displays a distinct signal at ~115 ppm (C≡N) .
  • Crystallography :
    • The tert-butyl group induces predictable packing patterns. In the 4-chlorophenyl analog (), hydrogen bonding between carbonyl groups and aromatic protons (C=O···H–C) stabilizes the crystal lattice, a pattern likely shared with the fluoro compound .

Biological Activity

Introduction

Tert-butyl 4-fluoro-1H-pyrazole-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with a tert-butyl ester and a fluorine substituent, which are critical for its biological activity. The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to biological targets.

PropertyValue
Molecular FormulaC₉H₁₀F N₃O₂
Molecular Weight197.19 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The mechanism by which this compound exerts its biological effects primarily involves interaction with specific enzymes and receptors. The fluorine atom is known to enhance the compound's binding affinity, while the carboxylate group can participate in hydrogen bonding, stabilizing interactions with target proteins.

Case Study: Inhibition of Enzymatic Activity

Research has shown that derivatives of pyrazole compounds can inhibit various enzymes linked to inflammatory pathways. For instance, studies indicate that certain pyrazole derivatives exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. The IC50 values of related compounds suggest that modifications like fluorination can lead to enhanced anti-inflammatory effects .

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory properties. In vitro assays have demonstrated that related compounds can inhibit COX-1 and COX-2 with IC50 values comparable to established anti-inflammatory drugs like diclofenac . This suggests potential utility in treating conditions characterized by inflammation.

Anticancer Activity

Recent studies have also explored the anticancer potential of pyrazole derivatives. For example, compounds with similar structures have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways such as those mediated by protein kinases .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of COX enzymes
AnticancerInduction of apoptosis in cancer cells
Enzyme inhibitionModulation of kinase activity

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